Bicyclo[3.2.1]octane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-8(10)6-2-1-5(7)3-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHIHMHWASQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996388 | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-14-3 | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.2.1)octane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octane 2,4 Dione
Chemo- and Regioselective Synthetic Routes
Cyclocondensation reactions represent a fundamental approach to constructing the bicyclo[3.2.1]octane-2,4-dione core. These methods often involve the formation of the bicyclic system through a series of intramolecular reactions starting from acyclic or monocyclic precursors.
One established route begins with norbornene, which undergoes an addition and ring expansion reaction with dichlorocarbene (B158193), followed by hydrolysis to yield 3-chlorobicyclo[3.2.1]-3-octen-2-ol. google.com Subsequent oxidation of this allyl alcohol produces an α,β-unsaturated ketone. google.com This intermediate then reacts with sodium hydroxide (B78521) in the presence of a catalyst to form this compound. google.com A similar strategy utilizes 3-chlorobicyclo[3.2.1]-3-octen-2-one, which reacts with an alcohol under strong alkali and catalytic conditions to generate a 4-alkoxybicyclo[3.2.1]-3-octen-2-one intermediate. googleapis.com This intermediate is then hydrolyzed to afford the target dione (B5365651) in high yield. googleapis.com
Alternative starting materials include 2-norbornanone, which can be converted to the desired dione through a sequence involving a Mannich reaction, a Baeyer-Villiger reaction, and a final Claisen or self-condensation step. googleapis.comresearchgate.net Another pathway involves the oxidative ring-opening of 3-methylene-bicyclo[2.2.1]heptan-2-one with hydrogen peroxide to produce 3-acetylcyclopentanecarboxylic acid methyl ester. Subsequent base-catalyzed cyclization and acidification yields this compound.
A patented process describes the reaction of a bicyclic olefin with a haloform and base to induce ring expansion, followed by hydrolysis of the resulting allylic halogen, oxidation to an unsaturated ketone, and reaction with a nucleophile like a cyanide ion. google.com The resulting intermediate is then hydrolyzed to the final bicyclic 1,3-dione. google.com
Intramolecular cycloadditions offer a powerful strategy for rapidly assembling the bicyclo[3.2.1]octane skeleton, often establishing multiple stereocenters in a single step. A notable approach involves the intramolecular [2+2] photocycloaddition of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones. psu.edursc.org Irradiation of these precursors leads to the high-yield formation of tricyclo[3.2.1.0³˒⁶]octane adducts. rsc.org These strained tricyclic systems can then undergo fragmentation, for instance, through treatment with ethanolic potassium hydroxide, which induces saponification and retro-aldolisation to furnish the desired bicyclo[3.2.1]octane-2,6-dione system. psu.edu
A highly regio- and diastereoselective method for synthesizing complex bicyclo[3.2.1]octane scaffolds utilizes an intramolecular [3+2] nitrone cycloaddition. rsc.org This strategy involves the reaction of accessible vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides. rsc.org The reaction proceeds via a 1,3-dipolar nitrone cycloaddition under catalyst-free conditions to produce a variety of bicyclic isoxazolidines in high yields. rsc.orgrsc.org These isoxazolidines are valuable precursors that can be further transformed into alkaloids and other bioactive molecules containing the bicyclo[3.2.1]octane framework. The reactions are often activated thermally or with Lewis acid catalysts.
The Diels-Alder reaction is a cornerstone in the synthesis of bridged bicyclic systems. While not always directly yielding the target dione, it provides key precursors to the bicyclo[3.2.1]octane framework. For example, the reaction of furan (B31954) with tetrachlorocyclopropene (B25203) results in a [4+2] cycloaddition followed by rearrangement to form an 8-oxabicyclo[3.2.1]octadiene derivative, a versatile building block. researchgate.net Similarly, the cycloaddition of 1,2-dihalo-3,3-difluorocyclopropenes with five-membered ring dienes stereoselectively gives tricyclo[3.2.1.0²˒⁴]oct-6-ene adducts which can be further elaborated. researchgate.net An intramolecular Diels-Alder approach has also been described, where an α,β-unsaturated ketone is converted to a trimethylsilyl (B98337) enol ether, which then undergoes cyclization to form the bicyclo[3.2.1]octane system. nih.govmdpi.com
Controlling stereochemistry is paramount in complex molecule synthesis. In Diels-Alder reactions forming precursors to bicyclo[3.2.1]octane systems, stereoselectivity is often observed. The addition of tetrahalogenocyclopropenes to open-chain dienes and furans typically proceeds with exo-selectivity. researchgate.net The stereochemistry of these additions has been unambiguously confirmed through X-ray crystallographic analysis of the products. researchgate.net In some cases, while exo-addition is predominant, endo-adducts may also be formed. researchgate.net Chiral auxiliaries and catalysts can be employed to influence the facial selectivity of the cycloaddition, enabling the synthesis of enantioenriched products. cdnsciencepub.com For instance, a C2-symmetric vinyl sulfoxide (B87167) has been used as a chiral ketene (B1206846) equivalent in a (4+2) Diels-Alder approach to prepare specific oxanorbornene stereoisomers. researchgate.net
Cascade and domino reactions provide an elegant and atom-economical route to the bicyclo[3.2.1]octane core by combining multiple bond-forming events in a single synthetic operation. Organocatalysis has emerged as a powerful tool for these transformations.
A prominent example is the domino Michael-Aldol reaction. The base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins can afford bicyclo[3.2.1]octane-6,8-dione derivatives with three stereogenic centers in high yields. researchgate.netrsc.org Furthermore, organocatalytic methods enable highly enantioselective syntheses. The reaction between β,γ-unsaturated amides or esters and 1,3-ketoesters, catalyzed by quinine-derived thiourea (B124793) catalysts, produces polysubstituted chiral bicyclo[3.2.1]octanes. Mechanistic studies have shown that selectivity can be enhanced by changing solvents; for example, switching from toluene (B28343) to dichloromethane (B109758) improved the enantiomeric excess significantly in one system. researchgate.net
Another approach is a domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitrodienes, which, using various organocatalysts, can generate enantioenriched bicyclo[3.2.1]octan-2-ones. nih.gov Multicomponent reactions have also been developed, such as one utilizing α,β-unsaturated acylammonium intermediates that cycle to form the bicyclo[3.2.1]octane fragment. mdpi.com These cascade processes allow for the rapid construction of molecular complexity from simple, achiral starting materials, often with a high degree of stereocontrol. nih.govresearchgate.net
Table 1: Catalyst Performance in Domino Michael-Aldol Reaction for Bicyclo[3.2.1]octane Scaffolds Data derived from an organocatalytic reaction between a β,γ-unsaturated amide and a 1,3-ketoester.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (dr) |
| Quinine-derived catalyst 24 | Toluene | 75 | 54 | >20:1 |
| Quinine-derived catalyst 24 | CH₂Cl₂ | 70 | 73 | >20:1 |
| Catalyst 17 | Toluene | 60 | 37 | >20:1 |
Cascade and Domino Reactions for this compound Scaffolds
Michael/Aldol (B89426) Domino Reactions
Domino reactions, also known as cascade reactions, offer an efficient approach to the synthesis of complex molecules like this compound in a single operation without the need to isolate intermediates. ucl.ac.uk The Michael/Aldol domino reaction is a particularly effective strategy for constructing this bicyclic dione. ucl.ac.ukresearchgate.net This sequence typically involves the reaction of a cyclic 1,3-dione with an α,β-unsaturated aldehyde or ketone. ucl.ac.uk
An example of this is the reaction between a 1,3-cyclopentanedione (B128120) tethered to an activated olefin, which upon base-catalyzed cyclization, yields bicyclo[3.2.1]octane-6,8-dione derivatives. researchgate.net The reaction course and the resulting products can be influenced by the reaction time and the base used. researchgate.net In some instances, a short reaction time with a base like cesium carbonate leads to the formation of the bicyclo[3.2.1]octane-6,8-dione, while a longer reaction time can result in a rearranged bicyclo[3.2.1]octane-6-carboxylate derivative. rsc.org
Organocatalysis has also been successfully applied to this domino reaction, enabling the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-keto amides, catalyzed by a chiral organocatalyst, can produce highly functionalized bicyclo[3.2.1]octanes with good yields and stereoselectivities. researchgate.net This approach can generate up to four stereogenic centers, including two quaternary carbons, in a single transformation. researchgate.net
Table 1: Examples of Michael/Aldol Domino Reactions for Bicyclo[3.2.1]octane Synthesis
| Reactants | Catalyst/Conditions | Product | Key Features |
| 1,3-Cyclopentanediones tethered to activated olefins | Base (e.g., Cs2CO3), short reaction time | Bicyclo[3.2.1]octane-6,8-dione derivatives | High yields, good diastereoselectivity. rsc.org |
| Cyclic 1,3-keto esters and β,γ-unsaturated 1,2-keto amides | Chiral organocatalyst | Polysubstituted chiral bicyclo[3.2.1]octanes | Good yields (53-98%), diastereoselectivities (1:1 to 5:1 dr), and enantioselectivities (up to 95:5 ee). researchgate.net |
| 2-Methylcyclopentane-1,3-dione and methyl vinyl ketone | Neutral piperidinium (B107235) acetate (B1210297) in water | Bridged ketol of the [3.2.1]bicyclooctane series | Important intermediate for natural product synthesis. researchgate.net |
Palladium(II)-Catalyzed Cascade Reactions
Palladium(II)-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of complex bicyclic systems, including indole-fused bicyclo[3.2.1]octanes. researchgate.netacs.org These reactions often proceed through a series of intramolecular transformations, triggered by an initial palladium-catalyzed step. researchgate.net
One such strategy involves an aminopalladation-triggered Heck-type reaction. acs.org This method allows for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes that possess an all-carbon quaternary bridgehead stereocenter. acs.org The reaction demonstrates good functional group tolerance and can be performed under mild conditions. acs.org Mechanistic studies suggest that the reaction does not proceed through a C-H activation pathway to form an indol-3-yl palladium intermediate. acs.org
Another approach utilizes a palladium(II)-catalyzed tandem intramolecular β-C(sp3)–H olefination and lactonization of a linear carboxylic acid with a tethered olefin to form bicyclo[3.2.1] lactones. nih.gov This transformation is notable for its broad substrate scope and functional group compatibility. nih.gov
Electrochemical Cascade Processes
Electrochemical methods provide a sustainable and environmentally friendly alternative for synthesizing bicyclo[3.2.1]octane frameworks. These reactions utilize electricity as a "reagentless" driving force, often avoiding the need for harsh chemical oxidants or reductants. sci-hub.se
A notable example is the metal- and hypervalent iodine reagent-free electrochemical oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade reaction. sci-hub.se This process allows for the rapid assembly of diversely functionalized bicyclo[3.2.1]octanes from readily available vinylphenols, ethynylphenols, and allenylphenols in good yields (41–95%) and with high diastereoselectivity (up to >20:1 dr). sci-hub.se This electrochemical protocol is scalable to gram amounts, highlighting its potential for applications in the synthesis of complex natural products. sci-hub.se
Rearrangement Reactions in this compound Synthesis
Rearrangement reactions offer a unique and powerful strategy for accessing the bicyclo[3.2.1]octane core, often from more readily available starting materials.
α-Diazo-β-hydroxyketone Rearrangements
The rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones provides an efficient route to bridged bicyclo[m.n.1]ketones, including the this compound system, via a rearrangement pathway. polyu.edu.hknih.govresearchgate.net This reaction is proposed to proceed through a rhodium carbene intermediate, which then undergoes a 1,2-alkyl migration. polyu.edu.hk
The reaction of fused bicyclic α-diazo-β-hydroxyketones with a rhodium catalyst, such as Rh2(OAc)4, leads to the formation of the bridged bicyclic dione as the major product. polyu.edu.hk This method has been used to synthesize a variety of bicyclo[m.n.1]cycloalkanones, including bicyclo[3.2.1]octanediones. polyu.edu.hk The reaction is generally high-yielding and the stereochemistry of the starting material is often retained in the product, suggesting a concerted process. polyu.edu.hk
Table 2: Rhodium-Catalyzed Rearrangement of α-Diazo-β-hydroxyketones
| Substrate | Catalyst | Product (Yield) |
| Fused bicyclic α-diazo-β-hydroxyketone | Rh2(OAc)4 | Bicyclo[3.2.1]octanedione (e.g., 2c, 78% yield) |
| Fused bicyclic α-diazo-β-hydroxyketone | Rh2(O2CCF3)4 | Bicyclo[4.2.1]nonanone (e.g., 2b, 75% yield) |
Data sourced from Li et al. (2017) polyu.edu.hk
Organocatalytic Approaches to this compound
Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. nih.govmdpi.com This approach has been successfully applied to the synthesis of the bicyclo[3.2.1]octane framework. nih.govmdpi.com
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the synthesis of bicyclo[3.2.1]octanes. rsc.orgrsc.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that controls the stereochemical outcome of the reaction.
A key application is in the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones containing a tethered electron-deficient alkene. rsc.orgrsc.org This reaction furnishes bridged bicyclic products, including bicyclo[3.2.1]octanes, in high enantioselectivities. rsc.orgrsc.org The reaction creates three new stereogenic centers, including an all-carbon quaternary center. rsc.org This methodology demonstrates the ability of chiral phosphoric acids to promote transformations of unactivated ketones through enolization. rsc.org
Enantioselective Desymmetrization of Cyclic 1,3-Diketones
The enantioselective desymmetrization of prochiral cyclic 1,3-diketones has emerged as a powerful strategy for the asymmetric synthesis of bicyclo[3.2.1]octane frameworks. This approach allows for the creation of multiple stereocenters in a single transformation, providing access to enantiomerically enriched products.
One prominent method involves the use of chiral phosphoric acids as catalysts. These catalysts can facilitate intramolecular Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones that are tethered to an electron-deficient alkene. This process can yield bridged bicyclic products with high enantioselectivities. patsnap.comrsc.orgresearchgate.net For instance, the cyclization of enone diones using BINOL-derived phosphoric acids has been shown to produce bicyclo[3.2.1]octanes in good yields and with high enantiomeric excess (ee). researchgate.net The bifunctional nature of the chiral phosphoric acid is believed to be critical for the success of this transformation, activating the substrate for the cyclization. rsc.org
N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts for the asymmetric desymmetrization of cyclic 1,3-diketones. nih.gov This strategy has been successfully applied to the synthesis of complex molecules containing multiple stereogenic centers. For example, a domino reaction involving the desymmetrization of a prochiral fluorinated oxindanyl 1,3-diketone under NHC catalysis has been developed, leading to organofluorine compounds with excellent diastereoselectivities and enantioselectivities. nih.gov
Another approach involves the catalytic asymmetric desymmetrization using chiral boro-phosphates. A reductive amination of 2,2-disubstituted 1,3-cyclopentadiones catalyzed by a chiral boro-phosphate has been shown to produce chiral β-amino ketones with an all-carbon quaternary stereocenter in good yields and high stereoselectivities. organic-chemistry.orgresearchgate.net
Table 1: Enantioselective Desymmetrization of Cyclic 1,3-Diketones for Bicyclo[3.2.1]octane Derivatives
| Catalyst Type | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid | 2,2-Disubstituted cyclic 1,3-diketone with tethered alkene | Bicyclo[3.2.1]octane | High | 86-95 | - | patsnap.com |
| N-Heterocyclic Carbene | Prochiral fluorinated oxindanyl 1,3-diketone and aldehyde | Tricyclic organofluorine | 81-93 | >99 | >20:1 | nih.gov |
Multi-component Reactions for this compound Derivatives
Multi-component reactions (MCRs), particularly domino or cascade reactions, offer an efficient pathway to construct complex molecular architectures like the bicyclo[3.2.1]octane skeleton from simple starting materials in a single pot. ucl.ac.ukmdpi.com These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.
A notable example is the organocatalytic domino Michael-Henry reaction. The reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a proline-derived bifunctional catalyst, affords substituted bicyclo[3.2.1]octan-2-ones. semanticscholar.org This process creates four continuous stereogenic centers with excellent stereocontrol, leading to a single diastereoisomer with high enantioselectivity. semanticscholar.org Similarly, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes catalyzed by a quinine-derived thiourea can produce bicyclo[3.2.1]octan-8-ones in good diastereoselectivity and high enantioselectivity. nih.gov
Domino Michael-aldol reactions are also prevalent. mdpi.com For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides, catalyzed by a Takemoto's catalyst, yields chiral bicyclo[3.2.1]octanes with excellent diastereoselectivity. mdpi.com Another variant involves the reaction of a diketone and an aldehyde, which can lead to the formation of exo- and endo-hydroxybicyclo[3.2.1]octane products. mdpi.com
Table 2: Multi-component Reactions for Bicyclo[3.2.1]octane Derivatives
| Reaction Type | Catalyst | Reactants | Product Type | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Domino Michael-Henry | Proline-derived catalyst I | 1,4-Cyclohexanedione, Aromatic nitrodienes | Substituted bicyclo[3.2.1]octan-2-one | 56-91 | Excellent ee | semanticscholar.org |
| Tandem Michael-Henry | Quinine-derived thiourea | Cyclohexane-1,2-dione, Nitroalkenes | Bicyclo[3.2.1]octan-8-one | Good | 92-99% ee, up to 92:8 dr | nih.gov |
| Domino Michael-Aldol | Takemoto's catalyst | Cyclic 1,3-ketoester, β,γ-Unsaturated amide | Chiral bicyclo[3.2.1]octane | 60 | Excellent dr, 37% ee | mdpi.com |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction parameters such as solvent, temperature, and catalyst system is critical to maximize the yield and selectivity of this compound synthesis.
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the outcome of the synthesis. In organocatalytic domino reactions, polar solvents that can effectively solubilize the dione starting materials are often favored. semanticscholar.org For the domino Michael-Henry reaction, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent for achieving both high yield and selectivity. semanticscholar.org In other instances, such as the Diels-Alder approach to bicyclo[3.2.1]octane-2,4-diones, heating a mixture in toluene at reflux has been employed. ucl.ac.uk
Temperature control is also a crucial factor. For instance, in the preparation of bicyclic diketone salts as precursors, reactions are often carried out at temperatures ranging from -20 °C to 50 °C, with a more specific range of -15 °C to +15 °C being preferred for certain steps. google.com In some base-catalyzed tandem reactions, the reaction temperature can influence the product distribution, with kinetically controlled products forming at lower temperatures and thermodynamically favored products at higher temperatures. thieme-connect.com
Catalyst Selection and Loading
The selection of an appropriate catalyst and its loading are paramount for achieving high efficiency and stereoselectivity. In the organocatalytic synthesis of bicyclo[3.2.1]octane derivatives, various catalysts have been explored. Proline-derived bifunctional catalysts and quinine-derived thioureas have proven effective in domino Michael-Henry reactions. semanticscholar.orgnih.gov The structure of the catalyst can have a profound impact on its activity and the stereochemical outcome of the reaction. semanticscholar.org
In some cases, the addition of additives can enhance catalyst performance. For the proline-derived catalyst I, the use of 4-nitrobenzoic acid as an additive was found to be beneficial. semanticscholar.org The catalyst loading is also a key parameter to optimize. While a higher catalyst loading might increase the reaction rate, it is often desirable to reduce it for economic and environmental reasons. For instance, in the domino Michael-Henry reaction, reducing the catalyst loading from 10 mol% to 5 mol% resulted in a decreased yield, although the excellent enantioselectivity was maintained. semanticscholar.org
Strategies for Improving Stereoselectivity (Diastereoselectivity and Enantioselectivity)
Achieving high stereoselectivity is a major goal in the synthesis of this compound and its derivatives, given the presence of multiple stereocenters. The primary strategies revolve around the use of chiral catalysts and the optimization of reaction conditions.
Asymmetric desymmetrization of prochiral 1,3-diketones using chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes, is a direct approach to obtaining enantiomerically pure products. patsnap.comnih.govresearchgate.net These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
In domino reactions, the inherent stereocontrol of the catalytic system is crucial. The proline-derived bifunctional catalyst used in the Michael-Henry reaction exhibited excellent stereocontrol, leading to the formation of a single diastereoisomer with high enantioselectivity. semanticscholar.org Similarly, the use of a quinine-derived thiourea in a tandem Michael-Henry reaction afforded products with high diastereomeric ratios and enantiomeric excesses. nih.gov
The structure of the reactants can also influence stereoselectivity. For example, in a domino Michael-aldol annulation, the presence of an α-methyl group in the Michael acceptor was found to alter the preference towards the endo-alcohol product. mdpi.com
Table 3: Strategies for Improving Stereoselectivity
| Strategy | Method | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Enantioselective Desymmetrization | Intramolecular Michael Cyclization | Chiral Phosphoric Acid | High enantioselectivity (up to 95% ee) | patsnap.com |
| Asymmetric Domino Reaction | Michael-Henry Reaction | Proline-derived catalyst | Single diastereoisomer, excellent enantioselectivity | semanticscholar.org |
| Asymmetric Tandem Reaction | Michael-Henry Reaction | Quinine-derived thiourea | High diastereoselectivity and enantioselectivity (up to 99% ee) | nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.comcolab.ws
One approach with notable ecological advantages involves the use of petrochemical raw materials, which through addition and condensation reactions with water removal, and the use of hydrogen peroxide as an oxidizing agent, can efficiently lead to the final product without generating harmful effluents. google.com Hydrogen peroxide is a green oxidant as its only byproduct is water.
The use of organocatalysis, as seen in many of the advanced synthetic methodologies, aligns with green chemistry principles. mdpi.com Organocatalysts are often metal-free, reducing the concerns associated with heavy metal contamination and toxicity. Furthermore, multi-component reactions, such as the domino reactions discussed, are inherently greener as they increase atom economy and reduce the number of synthetic steps, leading to less waste and lower energy consumption. mdpi.com
A patented synthesis of a this compound derivative highlights the use of readily available and inexpensive raw materials and mild reaction conditions, which are also key aspects of green chemistry. patsnap.com The development of solvent-free reaction conditions, where possible, would further enhance the greenness of the synthesis. For instance, a solvent-free cyclization of 4-hydroxybicyclo[3.2.1]-3-octen-2-one using powdered sodium hydroxide has been reported to give comparable yields to traditional methods.
Atom Economy and Waste Reduction
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Higher atom economy signifies a more sustainable process with less waste generation. Several synthetic routes to this compound have been developed with these principles in mind.
One notable approach involves a multi-step synthesis commencing from 2-norbornanone. This pathway includes a Mannich reaction, followed by a Baeyer-Villiger reaction and a self-condensation reaction. Under optimized conditions, this method has been reported to achieve a total product yield of 61.5%. researchgate.net The use of steam distillation in the Mannich reaction is a key innovation, as it combines product separation with facilitating the transformation of intermediates, streamlining the process. researchgate.net
Another strategy that highlights waste reduction is the potential for one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel. This approach minimizes the need for purification of intermediates, reducing solvent usage and waste. scribd.comresearchgate.net For instance, the conversion of a 4-cyanobicyclo[3.2.1]oct-3-en-2-one intermediate to this compound can be achieved in a high-yielding, one-pot procedure. google.com
The table below provides a comparative overview of different synthetic steps and their reported yields, illustrating the efficiency of various approaches.
| Synthetic Step/Method | Starting Material | Product | Reported Yield (%) | Reference |
| Dichlorocarbene Addition | Norbornene | 3,4-dichlorobicyclo[3.2.1]oct-2-ene | 81.2 | patsnap.com |
| Oxidation of Allyl Alcohol | 3-chlorobicyclo[3.2.1]oct-3-en-2-ol | 3-chlorobicyclo[3.2.1]oct-3-en-2-one | 91.2 | google.com |
| Acidification to Final Product | 4-hydroxybicyclo[3.2.1]oct-3-en-2-one sodium salt | This compound | 73.3 | |
| Overall Yield (from 2-norbornanone) | 2-Norbornanone | This compound | 61.5 | researchgate.net |
Utilization of Readily Available Petrochemical Raw Materials
The economic viability of any large-scale chemical synthesis is heavily dependent on the cost and availability of the starting materials. Petrochemicals represent a class of abundant and relatively inexpensive feedstocks. A significant advancement in the synthesis of this compound has been the development of routes that utilize such materials.
A prime example is a cost-effective, four-step synthesis that begins with norbornene, a readily available petrochemical derivative. The synthetic sequence is as follows:
Dichlorocarbene Addition: Norbornene undergoes a reaction with dichlorocarbene to form a trichloronorbornane derivative.
Hydrolysis: The resulting trichloro compound is then hydrolyzed to produce 3-chlorobicyclo[3.2.1]oct-3-en-2-ol. google.com
Oxidation: The allylic alcohol is subsequently oxidized to the corresponding α,β-unsaturated ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one. google.com
Base-Mediated Cyclization: Finally, treatment with a base such as sodium hydroxide induces dehydrohalogenation and cyclization to afford the target this compound in high yield. google.com
This process is considered economically and ecologically advantageous as it efficiently converts basic petrochemicals into a valuable, complex molecule while aiming to minimize the generation of harmful effluents. google.com The reagents used in this pathway, such as chloroform (B151607) and sodium hydroxide, are also inexpensive and readily available. patsnap.comgoogle.com
Another patented process emphasizes the use of petrochemical raw materials in a sequence involving addition and condensation reactions with the removal of water, and utilizing hydrogen peroxide as an oxidizing agent, which is considered a green oxidant as its only byproduct is water. google.com
Reactivity and Mechanistic Studies of Bicyclo 3.2.1 Octane 2,4 Dione
Fundamental Reaction Pathways of the Dione (B5365651) Moiety
The dione functionality in bicyclo[3.2.1]octane-2,4-dione is the primary site of its chemical reactivity. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. cymitquimica.com
The oxidation and reduction of this compound allow for the introduction of new functional groups and the creation of stereocenters. While specific oxidation data for the dione is limited, the ketone groups are generally stable under mild oxidizing conditions. However, strong oxidizing agents may lead to cleavage of the carbon-carbon bonds adjacent to the carbonyls.
The reduction of the diketone to the corresponding diol is a key transformation. Reagents such as lithium aluminum hydride (LiAlH4) can reduce the ketone groups to secondary alcohols, yielding bicyclo[3.2.1]octane-2,4-diol derivatives. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.
Acylation of this compound is a method used to introduce an acyl group, typically at the carbon atom situated between the two carbonyl groups (C3). This reaction often proceeds via the formation of an enolate intermediate. A notable application is the acylation of this compound with 4-(methylsulfonyl)-2-chlorobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride, to produce 3-[4-(methylsulfonyl)-2-chlorobenzoyl]this compound, an intermediate in the synthesis of herbicides. google.compatsnap.com
Oxidation and Reduction Chemistry of this compound
Cycloaddition and Cyclization Reactivity of this compound
The rigid bicyclic structure of this dione makes it a suitable substrate for various cycloaddition and cyclization reactions, leading to the formation of more complex polycyclic systems.
Bicyclo[3.2.1]octane scaffolds can be synthesized through intramolecular [3+2] nitrone cycloaddition reactions. dntb.gov.uanih.govrsc.org This type of reaction involves the 1,3-dipolar cycloaddition of a nitrone with an alkene. A regio- and diastereoselective strategy has been developed for the synthesis of complex bicyclo[3.2.1]octane frameworks starting from vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides. nih.gov This method allows for the creation of bicyclic isoxazolidines in high yields without the need for a catalyst. nih.gov These isoxazolidines are valuable precursors for alkaloids and other bioactive molecules.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the stereoselectivity and improving the efficiency of synthetic routes. For instance, in organocatalytic domino Michael-aldol reactions, which can be used to synthesize polysubstituted bicyclo[3.2.1]octanes, mechanistic investigations have helped to enhance the enantioselectivity of the process. researchgate.net The formation of indole-fused bicyclo[3.2.1]octanes via a palladium(II)-catalyzed cascade reaction has been studied, with mechanistic work suggesting the reaction proceeds through an aminopalladation-triggered Heck-type reaction rather than C-H activation. acs.org
A synthesis method for 3-[4-(methylsulfonyl)-2-chlorobenzoyl]this compound involves several steps starting from norbornene. google.compatsnap.com The process includes the addition and ring expansion with dichlorocarbene (B158193), followed by hydrolysis to form 3-chlorobicyclo[3.2.1]oct-3-en-2-ol. google.compatsnap.com This intermediate is then oxidized to the corresponding α,β-unsaturated ketone. google.compatsnap.com Subsequent reaction with sodium hydroxide (B78521) in the presence of a catalyst yields this compound, which is then acylated to give the final product. google.compatsnap.com
| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |
| Reduction | LiAlH4 | Bicyclo[3.2.1]octane-2,4-diol derivatives | Converts ketone groups to secondary alcohols. |
| Acylation | 4-(methylsulfonyl)-2-chlorobenzoyl chloride, Lewis acid | 3-[4-(methylsulfonyl)-2-chlorobenzoyl]this compound | An intermediate for herbicides. google.compatsnap.com |
| Intramolecular [3+2] Nitrone Cycloaddition | Vinylogous carbonates, N-substituted hydroxylamine hydrochlorides | Bicyclic isoxazolidines | High yields and diastereoselectivity achieved without a catalyst. nih.gov |
| Organocatalytic Domino Michael-Aldol | Cyclic 1,3-keto esters, β,γ-unsaturated 1,2-keto amides | Polysubstituted bicyclo[3.2.1]octanes | Mechanistic studies improved enantioselectivity. researchgate.net |
| Palladium(II)-Catalyzed Cascade | Indole derivatives | Indole-fused bicyclo[3.2.1]octanes | Proceeds via an aminopalladation-triggered Heck-type reaction. acs.org |
Kinetic Studies
Detailed kinetic studies, such as the determination of rate constants, reaction orders, and activation energies for reactions involving this compound, are not extensively documented in the available literature. However, some studies provide insights into reaction times and the influence of catalysts on reaction speed, offering a qualitative understanding of the kinetics.
In the enantioselective synthesis of bicyclo[3.2.1]octanes through chiral phosphoric acid-catalyzed Michael cyclizations of enone diones, it has been observed that the catalyst loading can be reduced from 5 mol% to 3 mol% without a negative impact on the reaction, with reactions reaching completion within 24 hours. rsc.org For certain substrates, extending the reaction time to 90 hours with a lower catalyst loading of 1.6 mol% still resulted in a high yield of 84%. rsc.org These findings suggest that the catalyst is efficient and that the reaction proceeds to completion within a reasonable timeframe under these conditions.
Furthermore, in the synthesis of bicyclo[3.2.1]octane derivatives via tandem Michael-Henry reactions catalyzed by a quinine-derived thiourea (B124793), reactions are typically run for 24 hours at room temperature. nih.gov The development of more efficient organocatalysts, including photoredox catalysts, holds promise for improving reaction kinetics in the synthesis of chiral active pharmaceutical ingredients. researchgate.net
Kinetic studies on the rearrangement of related 8-oxabicyclo[3.2.1]octadiene derivatives, formed from the reaction of tetrabromocyclopropene and furan (B31954), have suggested the involvement of charged intermediates. researchgate.net While not directly studying the dione, this indicates that reactions involving the bicyclic framework can proceed through ionic pathways, which would have distinct kinetic profiles.
Identification of Reaction Intermediates
The identification of transient species and stable intermediates is fundamental to elucidating reaction mechanisms. In the synthesis and reactions of this compound, several intermediates have been proposed and identified.
One of the key industrial preparation methods for this compound involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol in the presence of a strong base and a catalyst. This reaction proceeds through a 4-alkoxybicyclo[3.2.1]-3-octen-2-one intermediate, which is subsequently hydrolyzed to yield the final dione. The formation of this alkoxy intermediate can be monitored and confirmed using techniques like gas chromatography, where it appears as a distinct peak before its conversion to the product.
Another synthetic route proceeds via an enol lactone intermediate . This pathway involves the oxidative ring-opening of a precursor followed by cyclization under basic conditions to form the sodium salt of 4-hydroxybicyclo[3.2.1]oct-3-en-2-one. This enolate intermediate is then acidified to produce the target dione. The isolation of such intermediates can be achieved through techniques like fractional distillation.
In reactions where this compound itself is a starting material, such as in intramolecular [3+2] nitrone cycloadditions, the formation of bicyclic isoxazolidines as intermediates has been reported. These heterocyclic intermediates are precursors to more complex molecules like alkaloids.
The characterization of both the final product and its precursors relies heavily on spectroscopic methods.
Infrared (IR) Spectroscopy is used to identify the characteristic carbonyl stretching vibrations of the dione at approximately 1715 cm⁻¹ and 1730 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information, allowing for the identification of protons and carbons in specific chemical environments within the bicyclic system.
Mass Spectrometry (MS) confirms the molecular weight of the compound and its fragments. The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 138.068.
These analytical techniques are crucial for identifying and characterizing the transient species that form on the reaction pathway to and from this compound.
Role of Chiral Catalysts in Inducing Stereoselectivity
The synthesis of enantiomerically pure or enriched bicyclic compounds is of great interest in medicinal chemistry and materials science. Chiral catalysts play a crucial role in controlling the stereochemistry of reactions that form the bicyclo[3.2.1]octane framework. A variety of organocatalysts have been successfully employed to induce high levels of stereoselectivity.
Cinchona Alkaloid Derivatives: Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their derivatives are powerful chiral catalysts. Quinine-derived thioureas have been effectively used in the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes to produce highly functionalized bicyclo[3.2.1]octan-8-ones. nih.gov These reactions create four stereogenic centers with good diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov The proposed mechanism involves the thiourea moiety activating the nitroalkene while the tertiary amine of the quinine activates the dione. nih.gov Bifunctional cinchona-based thiourea catalysts have also been employed for the synthesis of bicyclo[3.2.1]octane derivatives with multiple stereocenters, including two quaternary stereocenters. umich.edu
Proline and its Derivatives: Proline and its derivatives are another important class of chiral organocatalysts. umich.edu They can be used in domino Michael-aldol reactions to construct the bicyclo[3.2.1]octane scaffold. For instance, the reaction of a β-ketoester with crotonaldehyde, when catalyzed sequentially by a proline derivative and a carbene, can produce the bicyclic system with good yield and stereoselectivity after an oxidation step. nih.gov While proline itself had a limited impact in some studied reactions, its derivatives, often used in combination with other catalysts, have proven effective. mdpi.com
Chiral Phosphoric Acids: Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for the enantioselective synthesis of bicyclo[3.2.1]octanes. rsc.org They function by acting as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. snnu.edu.cn A notable application is the desymmetrizing intramolecular Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones that are tethered to an electron-deficient alkene. rsc.org This reaction creates three new stereogenic centers, including an all-carbon quaternary center, with good to high enantioselectivities (86-95% ee). rsc.orgresearchgate.net The steric hindrance of the aryl groups at the 3,3'-positions of the BINOL-derived phosphoric acid catalyst is crucial for achieving high enantioselectivity. researchgate.net
The table below summarizes the performance of various chiral catalysts in the synthesis of bicyclo[3.2.1]octane derivatives.
| Catalyst Type | Reaction | Substrates | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Cinchona Alkaloid Derivative | Tandem Michael-Henry | Cyclohexane-1,2-dione, trans-β-nitrostyrene | Quinine-derived thiourea | 91 | - | 92 |
| Cinchona Alkaloid Derivative | Domino Michael-Aldol | β,γ-unsaturated 1,2-ketoesters, cyclic 1,3-ketoesters | Cinchona-based bifunctional thiourea | 53-98 | 1:1 to 5:1 | up to 95 |
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | Enone diones | BINOL-derived phosphoric acid | High | - | 86-95 |
| Proline Derivative (with co-catalyst) | Sequential Michael-Aldol | β-ketoester, crotonaldehyde | Proline derivative and carbene | Good | Good | Good |
This table is a compilation of data from various sources and specific values may vary depending on the exact substrates and reaction conditions. rsc.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netlboro.ac.ukacs.org
Advanced Structural Elucidation and Characterization of Bicyclo 3.2.1 Octane 2,4 Dione and Its Derivatives
Spectroscopic Analysis in Structural Determination
Spectroscopic techniques are fundamental in piecing together the molecular architecture of bicyclic systems. Each method offers unique insights into different aspects of the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon framework and the relative stereochemistry of bicyclo[3.2.1]octane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of the parent bicyclo[3.2.1]octane-2,4-dione, the methylene (B1212753) protons adjacent to the carbonyl groups typically appear as a multiplet in the range of δ 1.80–2.15 ppm. The bridgehead protons at C-1 and C-5 are often observed as a singlet around δ 2.95 ppm, while the protons on the carbons adjacent to the ketones can be seen as a doublet between δ 3.05 and 3.30 ppm. ichemical.com
The ¹³C NMR spectrum is characterized by the presence of two distinct carbonyl carbon signals at approximately δ 207.5 and δ 210.2 ppm. The remaining bridgehead and methylene carbons resonate in the δ 35.1–45.3 ppm range. For derivatives, the specific chemical shifts and coupling constants can be unambiguously assigned using two-dimensional NMR experiments such as HMQC and NOESY, which help to confirm the structure and stereochemistry. nih.gov The presence of tautomerism between the diketo and enol forms can also be studied, with the diketo form often being predominant. google.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.80–2.15 | m | Methylene protons |
| ¹H | 2.95 | s | Bridgehead protons (C-1, C-5) |
| ¹H | 3.05–3.30 | d | Protons adjacent to ketones |
| ¹³C | 35.1–45.3 | - | Bridgehead and methylene carbons |
| ¹³C | 207.5, 210.2 | - | Carbonyl carbons (C-2, C-4) |
Data sourced from representative spectra and may vary based on solvent and specific derivative. ichemical.com
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. rsc.org
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 138.068, corresponding to its exact mass. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this class of compounds include the loss of carbon monoxide (CO), resulting in a fragment ion at m/z 110. Further decarbonylation or ring-opening can lead to other characteristic fragments, such as one at m/z 82. The base peak in the mass spectrum of the parent hydrocarbon, bicyclo[3.2.1]octane, is often observed at m/z 110. nist.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.
As a β-diketone, it typically exhibits two distinct C=O stretching bands due to asymmetric and symmetric vibrations. These are generally observed around 1715 cm⁻¹ and 1730 cm⁻¹. The exact positions can be influenced by ring strain and conjugation. blogspot.com The C-H stretching vibrations of the bridgehead and methylene protons are also visible in the 2850–2950 cm⁻¹ region. In some derivatives, tautomerization to the enol form can lead to the appearance of a broad O-H stretch and a C=C stretch, with the C=O peak of the enol form shifted to a lower wavenumber due to hydrogen bonding and resonance. blogspot.comnih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| C=O | Symmetric Stretch | ~1715 |
| C=O | Asymmetric Stretch | ~1730 |
| C-H | Stretch | 2850–2950 |
Data is characteristic for the β-diketone functionality.
X-ray crystallography is the definitive technique for determining the three-dimensional structure and absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.
For derivatives of this compound, X-ray crystallography has been instrumental in confirming their stereochemistry. For example, the configuration of certain herbicidal derivatives has been unequivocally established using this method. researchgate.net It has also been used to determine the crystal structures of related bicyclo[3.2.1]octane diols and other derivatives, providing valuable information on bond lengths, bond angles, and ring conformations. researchgate.netgrafiati.com In the case of camphoric anhydride (B1165640), a related 3-oxathis compound, X-ray analysis revealed a half-boat conformation for the six-membered ring. psu.edu
Chiroptical Techniques for Enantiomeric Excess Determination
Many derivatives of this compound are chiral. Chiroptical techniques are essential for determining the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. uol.deuni-kassel.de
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers. This technique allows for the quantification of the individual enantiomers in a racemic or enantioenriched mixture, thereby determining the enantiomeric excess. google.comnih.gov
The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase. Various types of CSPs have been successfully employed for the resolution of cyclic ketones, including those based on cellulose (B213188) derivatives like cellulose tris(3,5-dimethylphenylcarbamate), and cyclodextrins. ugent.bepsu.edunih.gov The choice of the CSP and the mobile phase composition are critical for achieving good separation. mdpi.com For bicyclo[3.2.1]octane derivatives, HPLC on a chiral phase has been used to determine the enantiomeric excess of products from asymmetric syntheses. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and reliable chiroptical technique for the unambiguous determination of the absolute configuration (AC) of chiral molecules, including complex bicyclic systems, directly in solution. researchgate.netpageplace.de The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. pageplace.de For molecules like this compound and its derivatives, which possess multiple stereogenic centers, VCD offers significant advantages over traditional methods like optical rotation (OR) and electronic circular dichroism (ECD).
A cornerstone of modern VCD analysis is the synergy between experimental measurements and quantum chemical calculations. researchgate.netdtic.mil The standard practice involves calculating the theoretical VCD spectrum for a chosen enantiomer using Density Functional Theory (DFT). researchgate.net By comparing the sign and intensity patterns of the calculated spectrum with the experimentally measured one, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net The accuracy of DFT methods, particularly with hybrid functionals like B3LYP, has proven to be excellent for predicting the VCD spectra of bicyclic ketones and their derivatives. dtic.milmdpi.com
The utility of VCD has been demonstrated in the stereochemical investigation of bicyclo[3.2.1]octane neolignans. In one case, the AC of (+)-nectamazin A, a bicyclo[3.2.1]octane neolignan, was initially assigned incorrectly based on ECD data. A subsequent, more rigorous analysis using VCD in conjunction with DFT calculations led to the reassignment of its absolute configuration, highlighting VCD as a more reliable and sensitive technique for this class of compounds. researchgate.netresearchgate.netnih.gov This success underscores the risk of misassignment when relying solely on ECD or OR, which can be confounded by chromophoric systems, and establishes VCD as a superior alternative for complex structures. researchgate.netnih.gov
Further studies on derivatives such as 6,8-dioxabicyclo[3.2.1]octane have reinforced the power of this approach. Researchers have used DFT calculations (e.g., B3LYP/6-31G* level of theory) to predict the VCD spectra of various methyl and dimethyl derivatives. au.dk The excellent agreement between the predicted and experimental spectra allowed for the confident assignment of the majority of the vibrational fundamentals and confirmed the absolute configurations of the molecules. au.dk
For dione (B5365651) systems analogous to this compound, such as bicyclo[3.3.1]nonane-2,6-dione, VCD provides even deeper structural insights. It can distinguish between different conformations, such as chair-chair and chair-boat forms, as these conformers exhibit distinct VCD signatures. mdpi.com The VCD spectrum is sensitive to the conformational populations, and accurate reproduction of the experimental spectrum requires correct weighting of the contributing conformers. mdpi.com This sensitivity allows VCD to be a tool for studying conformational dynamics in solution. mdpi.com Furthermore, in diketones, VCD can probe the through-space and through-bond interactions between the two carbonyl chromophores, which often results in strong and characteristic bisignate signals in the carbonyl stretching region. mdpi.comresearchgate.net
The table below presents representative data from a VCD analysis of a related bicyclic dione, illustrating the comparison between experimental and calculated values that is central to the method.
Table 1: Representative VCD and IR Data for Key Vibrational Modes of (-)-Bicyclo[3.3.1]nonane-2,6-dione (Chair-Chair Conformer)
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD Intensity (Δε) | Calculated VCD Intensity (Δε) |
| C=O symmetric stretch | 1728 | 1727 | +1.5 | +2.1 |
| C=O asymmetric stretch | 1709 | 1708 | -0.8 | -1.3 |
| CH₂ wag | 1465 | 1460 | +0.5 | +0.6 |
| CH₂ twist | 1348 | 1345 | -0.7 | -0.9 |
| CH bend | 1295 | 1292 | +0.4 | +0.5 |
Data is illustrative and adapted from findings for an analogous C₂-symmetric bicyclic dione studied by VCD spectroscopy. mdpi.com Calculated values are typically obtained using DFT (e.g., B3LYP/TZVP) and frequencies are scaled.
Theoretical and Computational Chemistry of Bicyclo 3.2.1 Octane 2,4 Dione
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary tool for investigating the properties of bicyclic compounds, offering a favorable balance between computational cost and accuracy. rroij.com It is particularly effective for analyzing the geometrical and electronic structures of complex molecules like bicyclo[3.2.1]octane-2,4-dione.
DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), are employed to fully optimize the molecular structures of such compounds and their derivatives. rsc.org These optimizations calculate key geometrical parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. rroij.com For the parent bicyclo[3.2.1]octane, DFT calculations have provided precise values for its structural parameters. rroij.com
Table 1: Selected Calculated Geometrical Parameters for Bicyclo[3.2.1]octane Data derived from DFT B3LYP/6-311G+dp calculations on the parent hydrocarbon. rroij.com
| Parameter | Type | Value |
|---|---|---|
| C-C Bond Length | Various | 1.50 - 1.55 Å |
| C-H Bond Length | Various | ~1.08 - 1.09 Å |
| C-C-C Bond Angle | Various | 101.00° - 123.46° |
DFT calculations are crucial for determining the energetic and thermodynamic properties of bicyclic systems. rroij.com For the isomers of cyclooctene (B146475), theoretical investigations using the B3LYP functional with the 6-311G* basis set have been shown to yield stable and reliable data for enthalpies of formation. atlantis-press.com These studies confirm the high relative stability of the bicyclo[3.2.1]octane skeleton. atlantis-press.comresearchgate.net
The analysis involves calculating the total electronic energy, from which thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be derived at a given temperature and pressure. rroij.com This allows for the comparison of the relative stabilities of different isomers and conformers. rroij.comrroij.com For instance, the energy difference between bicyclo[3.2.1]octane and the slightly less stable bicyclo[2.2.2]octane is calculated to be only 0.70 kcal/mol, highlighting the subtle energetic differences that these computational methods can distinguish. atlantis-press.com
Table 2: Relative Energy of Selected C8H14 Isomers Calculated at the B3LYP/6-311G Level* Relative energy (RE) with the most stable isomer, bicyclo[3.2.1]octane, set to 0.00 kcal/mol. atlantis-press.com
| Isomer | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.1]octane | Bridged | 0.00 |
| cis-Octahydropentalene | Fused | 0.24 |
| Bicyclo[2.2.2]octane | Bridged | 0.70 |
A significant application of DFT is the prediction of spectroscopic properties, which is invaluable for structure elucidation and the determination of absolute configuration in chiral molecules. mdpi.com DFT calculations, especially with hybrid functionals like B3LYP, have shown impressive agreement with experimental vibrational absorption (IR) and vibrational circular dichroism (VCD) spectra for related bridged bicyclic systems. mdpi.comdtic.mil
This methodology has been successfully applied to molecules like 6,8-dioxabicyclo[3.2.1]octane and bicyclo[3.3.1]nonane-2,6-dione. mdpi.comdtic.mil The calculations provide not only the vibrational frequencies but also the corresponding IR absorption intensities (dipole strengths) and VCD intensities (rotational strengths). acs.org By comparing the predicted spectrum with the experimental one, a definitive assignment of the molecule's absolute configuration can be made, a task that can be challenging for complex bicyclic systems using empirical rules alone. researchgate.net
Ab Initio Methods in Bridged Bicyclic Systems
Alongside DFT, traditional ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also used to study bridged bicyclic systems. atlantis-press.comresearchgate.net These methods provide a hierarchical approach to approximating the electronic structure of molecules.
Comparative studies on cyclooctene isomers, including bicyclo[3.2.1]octane, have been performed using HF, MP2, and DFT. atlantis-press.comresearchgate.net The results show that while all methods provide valuable insights, the HF method is generally less accurate for quantitative predictions than methods that include electron correlation, such as MP2 and DFT. atlantis-press.comacs.org For predicting vibrational spectra, both HF and MP2 calculations have been found to be markedly inferior to the DFT/B3LYP approach. dtic.mil Often, DFT methods like B3LYP provide a superior ratio of accuracy to computational effort, making them the preferred choice for many applications involving complex bicyclic molecules. atlantis-press.comdtic.mil
Mechanistic Insights from Computational Modeling
Computational modeling extends beyond static molecular properties to provide deep insights into reaction mechanisms. By mapping potential energy surfaces, identifying intermediates, and characterizing transition states, these models can explain chemical reactivity and stereoselectivity. researchgate.net
The characterization of transition states is a key aspect of mechanistic computational studies. researchgate.net For reactions involving bridged bicyclic systems, such as Diels-Alder cycloadditions, DFT calculations can model the geometry and energy of the transition states. researchgate.net For example, studies on dienophiles structurally related to the bicyclo[3.2.1]octane system have shown that the facial stereoselectivity of the reaction is governed by steric interactions at the transition state. researchgate.net
Furthermore, computational methods can be used to analyze the reactivity of the dione (B5365651) moiety in this compound. Frontier Molecular Orbital (FMO) analysis can predict the behavior of the carbonyl groups in nucleophilic additions. Similarly, calculations on the stability of intermediates, such as the α-enolates of related bicyclic diones, can provide a rationale for observed chemical properties like enhanced acidity. grafiati.com These computational approaches are thus essential for building a complete picture of the chemical behavior of this compound.
Elucidation of Stereoselectivity Origins
The stereoselectivity observed in reactions involving the bicyclo[3.2.1]octane framework is a critical aspect of its synthetic utility, and computational studies have been instrumental in understanding its origins. The rigid, conformationally constrained structure of the bicyclic system is the primary determinant of facial selectivity.
Computational models of this compound predict a specific three-dimensional structure that dictates how reagents can approach. The molecule is believed to adopt a conformation where the seven-membered ring is in a chair-boat form. In this arrangement, the two carbonyl groups at positions 2 and 4 orient themselves anti to one another, a configuration that minimizes dipole-dipole repulsion between the electron-withdrawing groups. This inherent conformational preference creates a molecular landscape with distinct steric environments on its opposite faces.
The origins of stereoselectivity in reactions such as nucleophilic additions, cycloadditions, and annulations are largely attributed to steric hindrance. Attacking species will preferentially approach from the less sterically encumbered face of the molecule. For instance, in the construction of polysubstituted bicyclo[3.2.1]octane systems via tandem Michael-Aldol reactions, the stereochemical outcome is highly controlled, leading to specific diastereomers. ucl.ac.uk The development of methodologies for the diastereoselective intramolecular Michael addition followed by a transannular aldol (B89426) reaction to form the bicyclo[3.2.1]octane core further highlights the influence of the system's intrinsic geometry on the stereochemical course of the reaction. ucl.ac.uk
While direct computational studies on the transition states of this compound itself are not extensively detailed in the provided literature, the principles are well-established from related systems. For example, in the Diels-Alder reactions of structurally similar bicyclic compounds, facial selectivity is predominantly governed by steric interactions at the transition state. researchgate.net This principle is broadly applicable to the bicyclo[3.2.1]octane system, where the rigid framework directs incoming reactants to the more accessible convex face, away from the sterically shielded concave face containing the ethano-bridge. The enantioselective synthesis of complex molecules like indole-fused bicyclo[3.2.1]octanes further underscores the importance of controlling the approach to this rigid scaffold. acs.org
Isomeric Stability and Structure-Energy Relationships
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the relative stabilities of bicyclo[3.2.1]octane and its isomers. atlantis-press.comresearchgate.net These studies are crucial for understanding the thermodynamic landscape of C8 hydrocarbon skeletons.
In a comprehensive computational analysis of fifteen C8H14 isomers, bicyclo[3.2.1]octane was identified as the most stable structure among all studied configurations, including other bridged, fused, and spirocyclic systems. atlantis-press.comresearchgate.net This inherent stability is attributed to its optimized geometry, which minimizes ring and torsional strain compared to other isomeric arrangements. The study established a relative energy scale, setting the enthalpy of formation of the most stable isomer, bicyclo[3.2.1]octane, as the reference point (0.00 kcal/mol). atlantis-press.comresearchgate.net
The relative stabilities of several key C8H14 isomers compared to bicyclo[3.2.1]octane have been calculated, revealing clear structure-energy relationships. For instance, the closely related bridged isomer, bicyclo[2.2.2]octane, is the third most stable, with a small energy difference of 0.70 kcal/mol. atlantis-press.com The fused bicyclic isomer, cis-octahydropentalene (bicyclo[3.3.0]octane), has an enthalpy of formation very close to that of bicyclo[3.2.1]octane, with a difference of only 0.24 kcal/mol. atlantis-press.com
| Isomer Name | Bicyclic System Type | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.1]octane | Bridged | 0.00 |
| cis-Octahydropentalene (Bicyclo[3.3.0]octane) | Fused | 0.24 |
| Bicyclo[2.2.2]octane | Bridged | 0.70 |
| cis-Bicyclo[4.2.0]octane | Fused | 8.14 |
| cis-Bicyclo[5.1.0]octane | Fused | 19.84 |
| trans-Bicyclo[5.1.0]octane | Fused | 19.91 |
| Spiro[3.4]octane | Spiro | 20.44 |
| Spiro[2.5]octane | Spiro | 22.40 |
Applications of Bicyclo 3.2.1 Octane 2,4 Dione in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Synthesis
The bicyclo[3.2.1]octane skeleton is a common motif in a wide array of biologically significant natural products. mdpi.comnih.gov Consequently, Bicyclo[3.2.1]octane-2,4-dione serves as a crucial precursor in the total synthesis of several of these complex compounds.
This compound is integral to the synthesis of complex natural products like the alkaloid Gelsemine and the potent antibiotic Platensimycin. mdpi.comnih.gov
Gelsemine: The synthesis of Gelsemine, a cage-like alkaloid known for its intriguing hexacyclic structure, has been a significant challenge in organic synthesis. bham.ac.uk Various strategies have focused on the efficient assembly of its bicyclo[3.2.1]octane core, a key structural component. nih.gov Synthetic routes have been developed that utilize intermediates possessing the bicyclo[3.2.1]octane framework as a foundation for constructing the final, densely functionalized molecule. bham.ac.uk
Platensimycin: This natural product is a powerful inhibitor of fatty acid synthesis in bacteria, making it a promising lead for new antibiotics. mdpi.comcore.ac.uk A key challenge in its synthesis is the construction of its core tetracyclic structure, which contains a bicyclo[3.2.1]octane ketolide unit. core.ac.uk Synthetic approaches have been developed that utilize a common tricyclic intermediate with this core, which is then elaborated to achieve the formal synthesis of Platensimycin. pkusz.edu.cn The development of methods to construct the bicyclo[3.2.1]octane system is therefore critical for accessing this important molecule. nih.gov
The bicyclo[3.2.1]octane framework is a key feature in numerous alkaloids and other bioactive molecules beyond Gelsemine. The dione's ability to undergo intramolecular cycloadditions makes it a precursor for various alkaloids. For instance, tropane (B1204802) alkaloids are a major class of secondary metabolites characterized by a N-methyl-8-azabicyclo[3.2.1]octane core, highlighting the importance of this bicyclic system in pharmacologically active compounds. uni-regensburg.de
This compound is a valuable starting point for creating more complex bicyclic systems through various chemical reactions. Its structure can be accessed through methods like the cyclization of 1,4-diketones or the rearrangement of other cyclic systems. mdpi.comnih.gov Once formed, the dione (B5365651) can participate in further transformations. For example, domino Michael-aldol reactions can be used to create stereocontrolled bicyclo-ketol derivatives. nih.gov These reactions demonstrate the utility of the bicyclo[3.2.1]octane dione scaffold in building diverse and complex molecular architectures. nih.gov
| Natural Product | Core Structure Involving Bicyclo[3.2.1]octane | Key Synthetic Challenge |
| Gelsemine | Bicyclo[3.2.1]octane core within a hexacyclic cage | Assembly of the densely functionalized skeleton bham.ac.uk |
| Platensimycin | Bicyclo[3.2.1]octane ketolide unit | Construction of the tetracyclic enone core core.ac.uk |
| Tropane Alkaloids | N-methyl-8-azabicyclo[3.2.1]octane | Enantioselective synthesis of the core structure uni-regensburg.de |
Derivatization to Access Diverse Chemical Scaffolds
The chemical reactivity of this compound allows for its conversion into a variety of other molecular frameworks, particularly heterocyclic systems. This derivatization expands its utility in creating diverse scaffolds for drug discovery and other applications. nih.govresearchgate.net
A notable transformation of this compound involves its participation in intramolecular [3+2] nitrone cycloadditions. This reaction leads to the formation of bicyclic isoxazolidines. These resulting heterocyclic structures are valuable intermediates themselves, serving as precursors for the synthesis of alkaloids and other bioactive molecules. The reaction typically requires thermal activation or catalysis by Lewis acids to proceed.
The bicyclo[3.2.1]octane framework can be modified to include nitrogen atoms, leading to the formation of aza- and diazabicyclo[3.2.1]octane analogs. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential pharmacological activities. researchgate.netrsc.org
2-Azabicyclo[3.2.1]octanes: This scaffold, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane (B165970) ring, has gained attention for its synthetic and pharmacological potential. researchgate.netrsc.org It serves as a key intermediate in the total synthesis of various target molecules. rsc.org
Diazabicyclo[3.2.1]octanes: Introducing a second nitrogen atom into the bicyclic framework leads to structures like 2,6-Diazabicyclo[3.2.1]octan-7-one and 3,8-Diaza-bicyclo[3.2.1]octane-2,4-dione. These compounds are explored for their potential as enzyme inhibitors and sedative agents, respectively.
| Starting Material | Reaction Type | Resulting Scaffold | Potential Application of Scaffold |
| This compound | Intramolecular [3+2] Nitrone Cycloaddition | Bicyclic Isoxazolidine | Precursor to alkaloids and bioactive molecules |
| Bicyclo[3.2.1]octane derivative | Various (e.g., cyclization, rearrangement) | 2-Azabicyclo[3.2.1]octane | Drug discovery, natural product synthesis researchgate.netrsc.org |
| Nitrogen-containing precursors | Cyclization Reactions | 2,6-Diazabicyclo[3.2.1]octan-7-one | Enzyme inhibition (e.g., beta-lactamase) |
| - | - | 3,8-Diaza-bicyclo[3.2.1]octane-2,4-dione | Sedative and antineoplastic agents |
Incorporation into Herbicides (e.g., Bicyclopyrone)
This compound is a crucial intermediate in the synthesis of a class of potent herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net These herbicides are vital in controlling a wide range of broadleaf and grass weeds in various crops. The bicyclic diketone structure is a cornerstone of these synthetic herbicides, with this compound being the parent dione for the commercial herbicide Bicyclopyrone. researchgate.netgoogleapis.com
The discovery of triketone herbicides was inspired by the natural phytotoxin leptospermone. semanticscholar.org Extensive research led to the optimization of this structure, revealing that incorporating a bicyclic dione moiety, such as this compound, could enhance herbicidal efficacy and crop selectivity. semanticscholar.org The synthesis of HPPD inhibitors like Bicyclopyrone involves coupling the this compound core with a substituted aromatic or heteroaromatic acid chloride.
The structural rigidity of the this compound scaffold is critical to the herbicidal activity. This framework correctly orients the molecule to bind effectively to the active site of the HPPD enzyme, disrupting the plant's ability to synthesize plastoquinones and carotenoids, which ultimately leads to bleaching and plant death. Furthermore, strategic substitutions on the dione ring can modulate the herbicide's properties. For instance, blocking sites of oxidative metabolism on the dione ring can significantly increase the soil half-life (DT50) of the resulting herbicide, leading to prolonged weed control. semanticscholar.org
Several synthetic routes to this compound have been developed to ensure its availability for large-scale herbicide production. These methods often focus on economic and ecological advantages, utilizing readily available petrochemical raw materials and efficient reaction sequences to avoid harmful effluents. google.com One patented process highlights the hydrolysis of a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate to yield the target this compound with high purity. googleapis.com
Table 1: Key Data on Bicyclopyrone Herbicide
| Feature | Description |
|---|---|
| Chemical Class | Triketone, HPPD-Inhibitor (WSSA Group 27). |
| Core Structure | Contains the this compound moiety. researchgate.net |
| Mechanism of Action | Inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, blocking carotenoid biosynthesis. |
| Key Advantage of the Bicyclic Moiety | Provides a rigid scaffold for optimal binding to the HPPD enzyme and allows for modifications that enhance soil persistence. semanticscholar.org |
| Target Weeds | Effective against a variety of annual and perennial broadleaf weeds and grasses. googleapis.com |
Strategies for Functionalization and Diversification
The bicyclo[3.2.1]octane framework is not merely a passive scaffold; it is a highly modifiable platform. The development of advanced synthetic methods has enabled chemists to strategically functionalize and diversify this core structure. The ability to control the spatial orientation of various substituents on the rigid bicyclic system is crucial in determining the chemical and biological properties of the resulting compounds. ucl.ac.uk Research over the past decades has seen significant progress in the development of ionic, radical, and metal-catalyzed reactions, as well as cycloadditions and rearrangements, to create a wide array of functionalized bicyclo[3.2.1]octanes. researchgate.net These strategies allow for the synthesis of derivatives with tailored properties for specific applications.
Selective Functional Group Manipulations
The chemical reactivity of the two carbonyl groups in this compound allows for a variety of selective functional group manipulations. These transformations are key to creating analogues with optimized biological activity, selectivity, or metabolic stability.
One common strategy involves the selective alkylation of the dione. By carefully choosing reaction conditions and reagents, alkyl groups or other functionalities can be introduced at specific positions. Such modifications are central to the optimization of HPPD-inhibiting herbicides, where substitutions on the dione ring directly influence corn selectivity and the spectrum of controlled weeds. semanticscholar.org
Protecting group chemistry is another essential tool for achieving selective functionalization. By temporarily masking one reactive site, transformations can be directed to another part of the molecule. For instance, in the synthesis of related dioxa-bicyclo[3.2.1]octane derivatives, protecting groups like benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) are used to selectively functionalize hydroxyl groups before further manipulations. google.com These established principles of using protective and functional group manipulation sequences are broadly applicable to diversifying the this compound core. google.comgoogle.com
The synthetic potential of these manipulations is further illustrated by the conversion of functionalized bicyclo[3.2.1]octane systems into other ring systems, such as stereodefined cycloheptanes, demonstrating the scaffold's utility as a versatile synthetic intermediate. researchgate.net
Table 2: Examples of Functional Group Manipulations on Bicyclic Scaffolds
| Manipulation Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Alkylation | Alkylating agent under classical conditions. | Introduce alkyl groups to modify biological activity or selectivity. | google.com |
| Benzylation (Protection) | Benzyl bromide in the presence of a base (e.g., NaH). | Protect hydroxyl groups for regioselective reactions. | google.com |
| Ring Opening | Hydrolytic ring-opening and decarboxylation. | Convert the bicyclic system into different carbocyclic frameworks (e.g., cycloheptanes). | researchgate.net |
| Cyclopropane Cleavage | Radical opening or acid-catalyzed cleavage. | Transform related tricyclic systems into the bicyclo[3.2.1]octane framework. | researchgate.net |
Introduction of Fluorine and Other Heteroatoms
The introduction of heteroatoms, particularly fluorine, into the bicyclo[3.2.1]octane scaffold is a powerful strategy for modulating the physicochemical and biological properties of the molecule. ucl.ac.uk Fluorine's unique properties, such as high electronegativity and small size, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.
Synthetic methodologies have been developed to achieve the chemoselective and stereoselective introduction of fluorine into bicyclic systems. ucl.ac.uk While much of this work has focused on the related bicyclo[3.3.1]nonane system, the principles are applicable to the bicyclo[3.2.1]octane core. For example, the Diels-Alder cycloaddition of 1,2-dihalo-3,3-difluorocyclopropenes with five-membered ring dienes can produce precursors to gem-difluorocyclopropyl derivatives within a tricyclic system that is structurally related to bicyclo[3.2.1]octane. researchgate.net
Beyond fluorine, the incorporation of other heteroatoms like nitrogen and oxygen into the bicyclic framework leads to structurally diverse analogues with potentially novel biological activities. The synthesis of aza- and oxa-bicycloalkanes, such as 2-azabicyclo[3.3.1]nonanes and dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives, highlights the versatility of synthetic strategies to replace carbon atoms within the core structure. google.comrsc.org
Furthermore, isotopically-labeled compounds can be synthesized for use in research. The incorporation of isotopes such as ²H, ³H, ¹³C, ¹⁴C, ¹⁸F, or ³⁶Cl allows for the study of a molecule's metabolic fate and tissue distribution, which is crucial in the development of new therapeutic or agrochemical agents. google.comgoogle.com
Table 3: Impact of Heteroatom Introduction into Bicyclic Systems
| Heteroatom/Isotope | Method of Introduction | Potential Impact | Reference |
|---|---|---|---|
| Fluorine (F) | Reaction with electrophilic fluorine sources; cycloaddition with fluorinated building blocks. | Alters physicochemical properties (e.g., lipophilicity, pKa), enhances metabolic stability and binding affinity. | ucl.ac.uk |
| Oxygen (O) | Ring-closing metathesis, intramolecular condensation. | Creates oxa-bicyclo analogues (e.g., dioxa-bicyclo[3.2.1]octanes) with different biological targets. | google.com |
| Nitrogen (N) | Radical cyclization, intramolecular Mannich reaction. | Forms aza-bicyclo analogues (e.g., 2-azabicyclo[3.3.1]nonanes) often found in bioactive alkaloids. | rsc.org |
| Isotopes (e.g., ¹⁴C, ³H, ¹⁸F) | Use of labeled precursors in synthesis. | Enables use in compound and/or substrate tissue distribution assays and metabolic studies. | google.comgoogle.com |
Biological and Pharmaceutical Research Applications of Bicyclo 3.2.1 Octane 2,4 Dione Derivatives
Investigation of Biological Activities
Antinociceptive Properties
Derivatives of the bicyclo[3.2.1]octane framework have shown significant potential as a new class of non-opioid analgesics. One notable example is found in the natural product Rhodojaponin III , a grayanane-type diterpenoid that contains a bicyclo[3.2.1]octane fragment. acs.orgnih.gov This compound has demonstrated potent antinociceptive activity in various mouse models of pain, including chemical, inflammatory, and neuropathic pain. caymanchem.com In an acetic acid-induced writhing test, Rhodojaponin III exhibited a potent inhibitory effect with an ID50 (median inhibitory dose) of 0.0469 mg/kg. caymanchem.combertin-bioreagent.com Further studies have shown that it can reduce the nociceptive response in hot plate and tail-immersion tests and improve hyperalgesia in a chronic constriction injury model. nih.gov Importantly, its analgesic effect is not antagonized by naloxone, indicating that its mechanism of action does not involve the endogenous opioid system. Instead, research suggests that Rhodojaponin III exerts its effects by mildly blocking voltage-gated sodium channels. nih.gov
In addition to natural products, synthetic derivatives of diazabicyclo[3.2.1]octane have been developed as potent analgesics. These compounds often act as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, DBO-83 , a 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane derivative, has shown high affinity for the α4β2 nAChR subtype with a Ki value of 4.1 nM. nih.govcaymanchem.comncats.io In animal models, DBO-83 demonstrated significant antinociceptive activity in both the hot plate test and the acetic acid abdominal constriction test. caymanchem.com Another series of 3,8-diazabicyclo[3.2.1]octane derivatives, with an arylpropenyl group at the N-3 position and a propionyl group at the N-8 position, have also exhibited powerful and selective µ-opioid receptor affinity and significant analgesic activity. mdpi.com The 3-trans-cinnamyl-8-propionyl derivative, for example, was found to be five times more active than morphine in the hot plate test. clockss.org
| Compound/Derivative | Test Model | Activity Data | Mechanism of Action |
| Rhodojaponin III | Acetic acid-induced writhing (mice) | ID50 = 0.0469 mg/kg caymanchem.combertin-bioreagent.com | Voltage-gated sodium channel blocker nih.gov |
| DBO-83 | α4β2 nAChR binding assay | Ki = 4.1 nM caymanchem.comncats.io | Nicotinic acetylcholine receptor agonist caymanchem.comncats.io |
| 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | Hot plate test (mice) | 5 times more active than morphine clockss.org | µ-opioid receptor agonist clockss.org |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Hot plate test (mice) | Significant increase in pain threshold at 1 mg/kg (s.c.) nih.gov | Nicotinic acetylcholine receptor agonist nih.gov |
Antibacterial Efficacy
Derivatives of bicyclo[3.2.1]octane-2,4-dione have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates their potential as broad-spectrum antibacterial agents.
Research has highlighted the inhibitory effects of bicyclo[3.2.1]octane derivatives on the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While comprehensive quantitative data for a series of dione (B5365651) derivatives is still emerging, specific examples underscore their potential. For instance, a study on functionally substituted cyclohexane (B81311) derivatives, which can be considered related structures, showed that Diethyl 2,4-dicyano-3-(4-chlorophenyl)-8-morpholino-6-oxo-bicyclo[3.2.1]octane-2,4-dicarboxylate exhibited strong activity against E. coli, with an average zone of inhibition of 28.3 mm at a 0.3% concentration.
Furthermore, derivatives of 7-oxo-1,6-diazabicyclo[3.2.1]octane have been synthesized and tested against various bacterial strains, including multidrug-resistant ones. These compounds have shown promising minimum inhibitory concentrations (MICs). For example, certain derivatives displayed MIC values as low as 0.25 to 0.5 µg/mL against strains of E. coli. The antibacterial activity of these compounds is often enhanced when used in combination with β-lactamase inhibitors.
| Compound/Derivative Class | Bacterial Strain | Activity Data |
| Diethyl 2,4-dicyano-3-(4-chlorophenyl)-8-morpholino-6-oxo-bicyclo[3.2.1]octane-2,4-dicarboxylate | Escherichia coli BDU-12 | Zone of inhibition: 28.3 mm (at 0.3%) |
| 7-Oxo-1,6-diazabicyclo[3.2.1]octane derivatives (Example 1 & 3) | E. coli NCTC 13353 (CTX-M15, OXA-1) | MIC: 0.5 µg/mL & 0.25 µg/mL |
| Usnic acid derivatives with oxopyrrolidin-2-yl substituent | Staphylococcus aureus | Good antibacterial activity |
Antithrombotic Effects and Platelet Aggregation Inhibition
The investigation into bicyclo[3.2.1]octane derivatives has extended to their potential as antithrombotic agents, with studies revealing their ability to inhibit platelet aggregation in vitro. Neolignans possessing a bicyclo[3.2.1]octane skeleton, isolated from natural sources like Aniba firmula and Nectandra amazonum, have been a particular focus of this research. researchgate.netscielo.org.co
These bicyclic neolignans have been shown to inhibit platelet aggregation induced by various agonists, including platelet-activating factor (PAF), arachidonic acid (AA), epinephrine (B1671497) (EPI), and collagen (COLL). researchgate.netscielo.org.co For example, a fraction from the ethanolic extract of Nectandra amazonum bark, containing bicyclooctane neolignan metabolites, significantly reduced platelet aggregation. scielo.org.co The potency of this inhibition varied depending on the agonist, with pIC50 values (the negative logarithm of the half maximal inhibitory concentration) indicating a greater effect against AA-induced aggregation. scielo.org.co Specific bicyclic [3.2.1] octane (B31449) neolignans have also been tested for their ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator in inflammation and platelet function, with some compounds showing significant inhibitory activity. researchgate.net
| Compound/Derivative Class | Agonist | Activity Data (pIC50) | Source |
| Bicyclooctane neolignan fraction | Arachidonic Acid (AA) | 4.90 scielo.org.co | Nectandra amazonum scielo.org.co |
| Bicyclooctane neolignan fraction | ADP | 4.51 scielo.org.co | Nectandra amazonum scielo.org.co |
| Bicyclooctane neolignan fraction | Collagen (COLL) | 4.33 scielo.org.co | Nectandra amazonum scielo.org.co |
| Bicyclooctane neolignan fraction | Epinephrine (EPI) | 3.85 scielo.org.co | Nectandra amazonum scielo.org.co |
| Bicyclic [3.2.1] octane neolignans | Platelet-Activating Factor (PAF) | Inhibition of PAF-induced aggregation researchgate.net | Magnolia denudata researchgate.net |
Potential as BCAT1 Inhibitors in Cancer Research
Branched-chain amino acid aminotransferase 1 (BCAT1) is an enzyme that is highly upregulated in a variety of cancers and plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for tumor growth. caymanchem.comnih.gov Consequently, BCAT1 has emerged as a promising target for cancer therapy. Derivatives of γ-aminobutyric acid (GABA) featuring a bicyclo[3.2.1]octane skeleton have been designed and synthesized as potent BCAT1 inhibitors. caymanchem.combertin-bioreagent.comnih.gov
Initial research identified a novel BCAT1 inhibitor, WQQ-345 , which has a unique bridged bicyclic structure and demonstrated antitumor activity both in vitro and in vivo. caymanchem.comnih.gov Through structure-activity relationship (SAR) studies, researchers modified the structure of WQQ-345, leading to the discovery of compound 7 , a bicyclo[3.2.1]octene-bearing GABA derivative. caymanchem.combertin-bioreagent.comnih.gov This new compound showed a significant enhancement in its ability to inhibit the enzymatic activity of BCAT1, being six times more potent than the parent compound, WQQ-345. bertin-bioreagent.comnih.gov Furthermore, compound 7 was effective in suppressing the growth of cancer cells that have high levels of BCAT1 expression and are resistant to third-generation tyrosine kinase inhibitors (TKIs). bertin-bioreagent.comnih.gov
| Compound | Target | Improvement in Activity | Key Finding |
| WQQ-345 | BCAT1 | - | Novel BCAT1 inhibitor with a bridged bicyclic skeleton and in vivo antitumor activity. caymanchem.comnih.gov |
| Compound 7 | BCAT1 | 6-fold enhancement in inhibitory activity compared to WQQ-345. bertin-bioreagent.comnih.gov | Effectively suppresses the growth of TKI-resistant cancer cells with high BCAT1 expression. bertin-bioreagent.comnih.gov |
Sedative and Antineoplastic Activities of Analogs
Analogs of this compound, particularly those with a diazabicyclo[3.2.1]octane framework, have been investigated for their effects on the central nervous system and for their potential as anticancer agents.
Some 3-azabicyclo[3.2.1]octane derivatives have been shown to possess sedative properties. For example, 3,8-Dimethyl-3,8-diazathis compound has been identified as a sedative analog. These compounds are thought to exert their effects through interactions with neural receptors.
In the realm of cancer research, N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues have been synthesized and evaluated for their antiproliferative properties. A study aimed at improving the in vitro activity of a piperazine-based prototype led to the development of several potent compounds. These derivatives demonstrated significant growth-inhibitory activities against various tumor cell lines, including leukemia and some solid tumors. nih.gov Among these, compound 2a from the study was found to be the most potent, with IC50 values in the low micromolar range against several cancer cell lines. nih.gov Further investigation into the mode of action of compound 2a in MCF-7 breast cancer cells was initiated to better understand its antineoplastic effects. nih.gov
| Compound/Analog Class | Biological Activity | Example/Key Finding |
| 3,8-Dimethyl-3,8-diazathis compound | Sedative | Identified as a sedative analog. |
| N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues | Antineoplastic | Compound 2a showed IC50 values in the low micromolar range against various tumor cell lines. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the bicyclo[3.2.1]octane scaffold, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Research into 8-heterobicyclo[3.2.1]octane systems, which are structurally related to this compound, has provided significant SAR insights. For instance, in a series of 2β-carbomethoxy-3β-aryl configured compounds, the stereochemistry and nature of the substituent at the 3-position were found to be critical for activity at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov Chair-configured diastereomers generally exhibited potent activity, while those with a 3α-aryl group had much weaker effects on SERT. nih.gov This highlights the precise spatial arrangement required for interaction with these monoamine transporters.
Similarly, studies on γ-aminobutyric acid (GABA) derivatives incorporating bridged bicyclic skeletons like bicyclo[3.2.1]octane have been conducted to develop inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), a target in cancer therapy. mdpi.com The SAR in this context focuses on the nature and positioning of substituents on the bicyclic frame to achieve potent and selective inhibition. mdpi.com
In the field of agrochemicals, SAR studies on bicyclo[3.2.1]octane derivatives have been used to develop herbicides. Modifications, such as the introduction of a methyl group, can enhance herbicidal activity. However, such changes can also impact environmental persistence, necessitating a balanced approach in the design of these molecules.
The table below summarizes key SAR findings for derivatives based on the bicyclo[3.2.1]octane core and its close analogues.
| Structural Modification | Biological Target/Activity | Observed Effect on Activity | Reference(s) |
| Stereochemistry at C-2 and C-3 | Monoamine Transporters (DAT, SERT) | 2β-Carbomethoxy-3β-aryl configuration enhances potency; 3α-aryl configuration reduces SERT activity. | nih.gov |
| Substitution at the 8-position | Monoamine Transporters | Replacing the heteroatom (N or O) with a methylene (B1212753) group (carbon) can still yield potent inhibitors. | acs.org |
| Substituents on the bicyclic frame | Branched-Chain Amino Acid Aminotransferase 1 (BCAT1) | Specific substitutions are crucial for developing potent and selective inhibitors for cancer resistance. | mdpi.com |
| Methyl substitution | Herbicidal Activity | Enhances herbicidal potency but may decrease biodegradability. | |
| Aryl group variations at C-3 | Dopamine Transporter (DAT) | Biaryl substitutions, synthesized via Stille or Suzuki coupling, significantly influence binding affinity. | nih.gov |
Exploration of Molecular Targets and Pathways
The bicyclo[3.2.1]octane framework is a versatile scaffold that can be tailored to interact with a diverse range of biological targets, implicating it in various cellular pathways. The rigid conformation of the ring system allows for specific presentations of functional groups to interact with binding sites on proteins.
One of the most explored areas for bicyclo[3.2.1]octane derivatives is the inhibition of monoamine transporters. These compounds, particularly analogues of cocaine, have been designed to inhibit the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). acs.org By blocking these transporters, they increase the synaptic concentration of neurotransmitters, which is a key mechanism for treating conditions like depression and attention-deficit/hyperactivity disorder (ADHD). acs.orgrroij.com
Another significant target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net Derivatives of this compound have been developed as potent HPPD inhibitors. This enzyme is crucial in the tyrosine catabolism pathway, and its inhibition is the mode of action for several commercial herbicides. researchgate.net Molecular docking studies have shown that these bicyclic compounds can fit effectively into the active site of HPPD. researchgate.net
In oncology research, derivatives have been investigated as inhibitors of branched-chain amino acid aminotransferase (BCAT1), which is upregulated in many cancers and contributes to tumor growth and resistance. mdpi.com Additionally, spirohydantoin derivatives of 8-azabicyclo[3.2.1]octane have shown cytotoxic effects on cancer cells and can modulate the function of P-glycoprotein (ABCB1), a protein involved in multidrug resistance. iiarjournals.org
The table below outlines some of the key molecular targets identified for derivatives containing the bicyclo[3.2.1]octane core.
| Molecular Target | Therapeutic Area / Application | Mechanism of Action | Reference(s) |
| Monoamine Transporters (DAT, SERT, NET) | Neuroscience (Depression, ADHD, Stimulant Addiction) | Inhibition of neurotransmitter reuptake. | acs.org |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Agrochemicals | Inhibition of the enzyme, leading to herbicidal effects. | researchgate.net |
| Branched-Chain Amino Acid Aminotransferase 1 (BCAT1) | Oncology | Inhibition of amino acid catabolism, suppressing cancer cell growth. | mdpi.com |
| P-glycoprotein (ABCB1) | Oncology | Modulation of efflux pump activity, potentially overcoming multidrug resistance. | iiarjournals.org |
| Nuclear Hormone Receptors (NR) | Oncology | Bicyclo[2.2.2]octanes, close structural mimics, can inhibit NR-coactivator interactions. | rroij.com |
Drug Design and Development Utilizing Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane skeleton is a privileged scaffold in drug design, meaning it is a structural framework that is frequently found in biologically active compounds. Its rigid nature reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. This pre-organization of substituents into a defined three-dimensional space is a key advantage in the rational design of new drugs.
A prominent example of drug design utilizing this core is the development of novel monoamine transporter inhibitors. Starting from the structure of cocaine, which features a related tropane (B1204802) ring (8-azabicyclo[3.2.1]octane), researchers have systematically modified the scaffold. Studies have shown that replacing the nitrogen atom at the 8-position with an oxygen or even a methylene (carbon) group can result in potent inhibitors of dopamine transport. acs.org This demonstrated that the heteroatom was not an absolute requirement for binding, opening up new avenues for designing non-tropane-based therapeutics with potentially improved pharmacological profiles. acs.org
The bicyclo[3.2.1]octane core is also a key precursor in the synthesis of various medicinally important natural products and their analogues, including anatoxin-a and epibatidine. rroij.com The synthetic versatility of the scaffold allows for the construction of complex polycyclic structures. nih.gov
In the agrochemical industry, the design of HPPD inhibitors has successfully incorporated the this compound moiety. For example, the commercial herbicide Bicyclopyrone contains this core structure. Research in this area focuses on synthesizing new derivatives to improve efficacy and manage weed resistance. researchgate.net Efficient, one-pot synthetic processes have been developed to generate a variety of these bicyclic 1,3-diones for incorporation into new potential herbicides. researchgate.net
These examples underscore the strategic importance of the bicyclo[3.2.1]octane core as a foundational element in modern medicinal and agrochemical research, providing a robust platform for the development of novel, potent, and selective agents. acs.orgrroij.com
Q & A
Q. What are the established synthetic routes for bicyclo[3.2.1]octane-2,4-dione (BIOD), and how do its physical properties influence experimental design?
BIOD is synthesized via cyclocondensation reactions, such as the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with β-amino-crotononitrile and ethylene glycol monomethyl ether . Key physical properties include a melting point of 123.5°C, boiling point of 275.8°C (predicted), and a density of 1.191 g/cm³ . These properties necessitate inert atmosphere storage and careful temperature control during reactions to prevent decomposition.
Q. How is BIOD distinguished from structurally similar compounds like camphoric anhydride?
BIOD (C₈H₁₀O₂) is distinguished by its bicyclo[3.2.1]octane backbone, whereas camphoric anhydride (C₁₀H₁₄O₃) contains a 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane structure with additional methyl groups . Analytical methods like NMR and mass spectrometry are critical for differentiation, focusing on methyl group signals and ring strain effects .
Advanced Research Questions
Q. What methodologies optimize the selectivity of BIOD-derived herbicides while minimizing environmental persistence?
Selectivity in herbicidal applications is achieved by introducing substituents that block oxidative metabolism in the dione ring, as seen in compound 26 (DT₅₀ >100 days) . However, this increases soil persistence. To balance efficacy and environmental impact, researchers employ structure-activity relationship (SAR) studies, modifying substituents like methyl groups to tune both bioactivity and degradation rates .
Q. How do radical-stabilizing substituents influence the rearrangement of bicyclo[3.2.1]octane intermediates during synthesis?
Radical rearrangements of bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters generate strained bicyclo[3.2.1]oct-6-en-2-yl radicals. Radical-stabilizing groups (e.g., electron-donating substituents) favor the formation of bicyclo[3.2.1]octane derivatives over less-strained systems by offsetting ring strain energy. Product ratios are determined via ESR spectroscopy and computational modeling .
Q. What strategies enable enantioselective synthesis of BIOD derivatives for pharmaceutical applications?
Palladium-catalyzed asymmetric allylic alkylation (AAA) and Tsuji allylation are key methods. For example, the enantioselective coupling of BIOD with 1-(4-aminobutyl)-4-(6-chloro-2-pyrazinyl)piperazine under Dean-Stark conditions yields chiral intermediates for psychotropic agents . Chirality is confirmed via X-ray crystallography and polarimetry.
Q. How can computational modeling predict the stability of BIOD-derived HPPD inhibitors?
Density functional theory (DFT) calculations assess the interaction between BIOD derivatives and 4-hydroxyphenylpyruvate dioxygenase (HPPD). Key parameters include bond dissociation energies of the dione ring and steric effects of substituents. Experimental validation involves enzymatic assays and crystallographic studies to refine binding affinity predictions .
Methodological Considerations
- Synthesis Optimization : Use Dean-Stark traps for water removal in cyclocondensation reactions to improve yields .
- Analytical Validation : Combine HPLC with high-resolution mass spectrometry (HRMS) to track byproducts in radical-mediated rearrangements .
- Environmental Impact : Conduct soil microcosm studies to measure DT₅₀ values of BIOD derivatives, correlating substituent effects with degradation rates .
Contradictions and Resolutions
- Radical Rearrangement vs. Ring Strain : While bicyclo[3.2.1]octane systems are more strained than bicyclo[2.2.2]octanes, radical-stabilizing groups reverse thermodynamic preferences. Resolve via kinetic trapping experiments .
- Herbicide Selectivity vs. Persistence : Methyl substitution enhances herbicidal activity but reduces biodegradability. Address this by designing biodegradable prodrugs that release active metabolites post-application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
